4-Fluorotetrahydrofuran-3-Amine Hydrochloride
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Overview
Description
4-Fluorotetrahydrofuran-3-Amine Hydrochloride is a chemical compound with the molecular formula C4H9ClFNO and a molecular weight of 141.57 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of a fluorine atom at the fourth position and an amine group at the third position, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which undergoes fluorination to introduce the fluorine atom at the fourth position.
Amidation: The fluorinated tetrahydrofuran is then subjected to amidation to introduce the amine group at the third position.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Catalytic Hydrogenation: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluorotetrahydrofuran-3-Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
Oxidation Products: Include oxides and hydroxyl derivatives.
Reduction Products: Include various amine derivatives.
Substitution Products: Include compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluorotetrahydrofuran-3-Amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate signaling pathways, affecting cellular functions and metabolic processes
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-Amine: Lacks the fluorine atom, resulting in different chemical properties.
4-Chlorotetrahydrofuran-3-Amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications
Uniqueness
4-Fluorotetrahydrofuran-3-Amine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic and research applications where fluorine’s unique characteristics are advantageous .
Properties
IUPAC Name |
(3S,4R)-4-fluorooxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRLKYGLYRTMMM-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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